3-Methylisoquinolin-5-amine
Description
3-Methylisoquinolin-5-amine (CAS: 54410-17-2) is an isoquinoline derivative with the molecular formula C₁₀H₁₀N₂ and a molecular weight of 158.2 g/mol . Its structure features a methyl group at the 3-position and an amine group at the 5-position of the isoquinoline scaffold (SMILES: CC1=CC2=C(C=CC=C2N)C=N1) . The compound is primarily used in research settings, with applications in medicinal chemistry and drug discovery, particularly as a scaffold for synthesizing more complex molecules .
Key physicochemical properties include:
- Purity: >98.00% (HPLC) .
- Storage: Stable at 2–8°C in sealed containers, avoiding moisture .
- Solubility: Soluble in DMSO and ethanol; stock solutions are typically prepared at 10 mM concentration .
- Collision Cross-Section: Predicted values for [M+H]+ (159.09168 m/z) and [M+Na]+ (181.07362 m/z) are 158.08 Ų and 181.07 Ų, respectively .
The synthesis of this compound involves alkylation of 2-bromoacetonitrile with this compound in acetonitrile under reflux, achieving an 88% yield .
Properties
IUPAC Name |
3-methylisoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLKOMXEZYQQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2N)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480680 | |
| Record name | 3-methylisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54410-17-2 | |
| Record name | 3-methylisoquinolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylisoquinolin-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoquinolin-5-amine typically involves the reduction of 3-methyl-5-nitroisoquinoline. One common method includes the use of palladium on carbon (Pd-C) as a catalyst in the presence of hydrogen gas. The reaction is carried out in a solvent such as methanol or ethanol at room temperature. For example, a mixture of 3-methyl-5-nitroisoquinoline, 10% Pd-C, and methanol is stirred under hydrogen atmosphere for a few hours, followed by filtration and concentration to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Methylisoquinolin-5-amine can undergo various chemical reactions, including:
Reduction: The nitro group in 3-methyl-5-nitroisoquinoline is reduced to an amine group using hydrogenation.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Hydrogenation: Using hydrogen gas and a palladium on carbon catalyst.
Nucleophilic Substitution: Using reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Reduction: Produces this compound.
Substitution: Produces various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its biological activity, including potential anti-cancer properties.
Medicine: Explored as a potential therapeutic agent for treating diseases such as leukemia.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The exact mechanism of action of 3-Methylisoquinolin-5-amine in biological systems is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting certain enzymes or signaling pathways involved in disease progression. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .
Comparison with Similar Compounds
3-Methoxyisoquinolin-5-amine
- Molecular Formula : C₁₀H₁₀N₂O
- Molecular Weight : 174.2 g/mol
- Key Differences : A methoxy group replaces the methyl group at the 3-position.
- Solubility: Similar to 3-Methylisoquinolin-5-amine but with slightly higher hydrophilicity due to the methoxy group.
- Storage : Stable at 2–8°C, comparable to the parent compound .
3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine
- Molecular Formula : C₁₀H₁₄N₂
- Molecular Weight : 162.23 g/mol
- Key Differences : Saturated tetracyclic ring system, reducing aromaticity and increasing flexibility.
- Applications: Potential for enhanced binding to G-protein-coupled receptors due to conformational flexibility .
Quinoline Derivatives
8-(Isopropyl)-2-methylquinolin-5-amine
2,8-Dimethylquinolin-5-amine
- Molecular Formula : C₁₁H₁₂N₂
- Molecular Weight : 172.23 g/mol
- Key Differences : Dual methyl groups at the 2- and 8-positions, enhancing steric hindrance.
- Applications : Studied for fluorescence properties in sensor development .
Heterocyclic Analogues
N-(4-Chlorobenzylidene)-3,4-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-amine
3-((3-(2-Chlorophenyl)isoxazol-5-yl)methoxy)-N-ethyl-5-methylquinoxalin-2-amine
- Molecular Formula : C₂₁H₁₉ClN₄O₂
- Molecular Weight : 410.86 g/mol
- Key Differences: Quinoxaline core with isoxazole and chlorophenyl moieties.
- Biological Activity : Evaluated for kinase inhibition in cancer research .
Data Tables
Table 1: Physicochemical Comparison of Isoquinoline Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Purity | Solubility |
|---|---|---|---|---|---|
| This compound | 54410-17-2 | C₁₀H₁₀N₂ | 158.2 | >98% | DMSO, EtOH |
| 3-Methoxyisoquinolin-5-amine | 1374652-73-9 | C₁₀H₁₀N₂O | 174.2 | >95% | DMSO, EtOH |
| 3-Methyl-1,2,3,4-tetrahydroisoquinolin-5-amine | 1391086-45-5 | C₁₀H₁₄N₂ | 162.23 | >95% | DMSO |
Biological Activity
3-Methylisoquinolin-5-amine is an organic compound belonging to the isoquinoline family, characterized by its nitrogen-containing heterocyclic structure. Its molecular formula is , and it has garnered attention due to its significant biological activities and potential therapeutic applications.
The compound features a methyl group at the third position and an amine group at the fifth position of the isoquinoline ring. This specific substitution pattern contributes to its unique chemical reactivity and biological profile compared to other isoquinoline derivatives.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 158.20 g/mol |
| Structure | This compound |
This compound exhibits a range of biochemical properties, primarily through its interactions with various enzymes and proteins:
- Enzyme Interactions : The compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of numerous xenobiotics and endogenous compounds. This interaction can lead to the formation of reactive intermediates that may engage with other cellular components, potentially affecting cellular functions.
- Cell Signaling Pathways : It has been observed to influence critical cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This suggests a role in modulating various cellular processes, including growth, differentiation, and apoptosis.
The mechanism of action of this compound involves several key interactions at the molecular level:
- Binding Mechanisms : The compound binds to specific biomolecules such as enzymes and receptors via hydrogen bonding and hydrophobic interactions. These interactions can inhibit or modulate enzyme activity, making it a candidate for further exploration in drug development.
- Environmental Factors : The efficacy of this compound can be influenced by environmental factors such as pH, temperature, and the presence of co-administered drugs. Understanding these factors is essential for optimizing its use in therapeutic applications.
Research Findings and Case Studies
Several studies have investigated the biological activities and potential therapeutic applications of this compound:
- Anticancer Potential : Research indicates that compounds similar to this compound have shown promise as inhibitors of protein kinases involved in cancer progression. For instance, studies on related isoquinoline derivatives have demonstrated their ability to inhibit epidermal growth factor receptor (EGFR) kinase activity, suggesting a potential application in cancer treatment .
- Neuroprotective Effects : There is emerging evidence that this compound may play a role in neuroprotection. Its ability to modulate cell signaling pathways could be beneficial in conditions such as neurodegenerative diseases, where oxidative stress and apoptosis are prevalent.
Comparison with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Methylisoquinolin-5-ol | Hydroxyl group at position five | Exhibits different biological activities due to hydroxyl group presence |
| N-methylisoquinolin-5-amine | Methyl group at nitrogen | May have distinct pharmacokinetic properties |
| 4-Methylisoquinolin-5-amine | Methyl group at position four | Different substitution pattern affects reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
